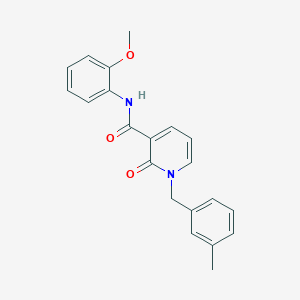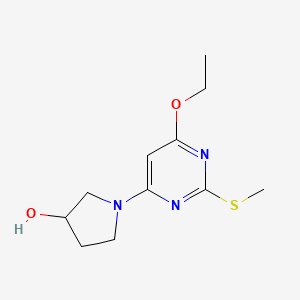
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized using specific methods and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress in the brain, which are known to contribute to neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth and proliferation of cancer cells. It has also been found to reduce inflammation and oxidative stress in the brain, which are known to contribute to neurodegenerative disorders. Additionally, the compound has been found to have antiviral properties.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol in lab experiments include its high purity and high yield, which make it an ideal compound for studying its potential applications in medicine. However, the limitations of using this compound include its complex synthesis method and the need for specialized equipment and expertise to handle the compound safely.
Future Directions
There are several future directions for research on 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol. One direction is to further study its potential applications in treating cancer and neurodegenerative disorders. Another direction is to study the compound's potential use as an antiviral agent. Additionally, researchers can explore new synthesis methods to improve the yield and purity of the compound. Finally, researchers can study the compound's mechanism of action in greater detail to better understand its potential applications in medicine.
In conclusion, this compound is a chemical compound that has significant potential in the field of medicine. The compound has been studied for its potential applications in treating cancer, neurodegenerative disorders, and as an antiviral agent. Its mechanism of action is not fully understood, but it is believed to work by inhibiting specific enzymes and reducing inflammation and oxidative stress. While the compound has advantages in lab experiments, such as high purity and yield, its complex synthesis method and specialized handling requirements are limitations. Future research on this compound can explore its potential applications in medicine, new synthesis methods, and its mechanism of action.
Synthesis Methods
The synthesis of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol involves a series of chemical reactions. The starting material for the synthesis is 2-amino-4-chloro-6-ethoxypyrimidine, which is reacted with methylthiol to form 2-amino-4-chloro-6-ethoxy-5-(methylthio)pyrimidine. This compound is then reacted with 3-pyrrolidinol to yield this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol has been extensively studied for its potential applications in the field of medicine. The compound has been found to have anticancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Additionally, the compound has been studied for its potential use as an antiviral agent.
properties
IUPAC Name |
1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-3-16-10-6-9(12-11(13-10)17-2)14-5-4-8(15)7-14/h6,8,15H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLKGYNZBNEUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCC(C2)O)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


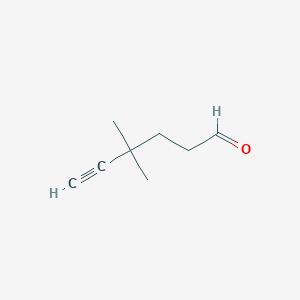
![2-Amino-2-(3-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2787064.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2787065.png)
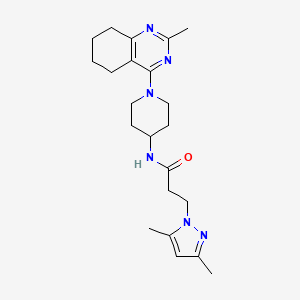

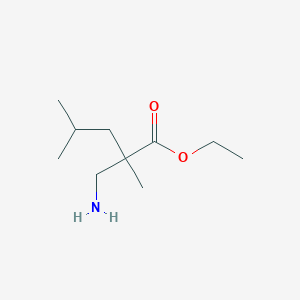
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2787069.png)
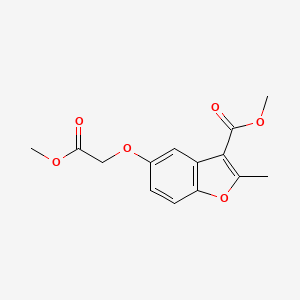
![1-(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-3-carbazol-9-yl-propan-2-ol](/img/structure/B2787074.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2787075.png)
![4-(5-(4-(2-chlorophenyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B2787078.png)

